Spiro[3.3]heptane-2-carboxylic acid

Catalog No.
S739510
CAS No.
28114-87-6
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Spiro[3.3]heptane-2-carboxylic acid

CAS Number

28114-87-6

Product Name

Spiro[3.3]heptane-2-carboxylic acid

IUPAC Name

spiro[3.3]heptane-2-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c9-7(10)6-4-8(5-6)2-1-3-8/h6H,1-5H2,(H,9,10)

InChI Key

FUQHLUSGMOSPRQ-UHFFFAOYSA-N

SMILES

C1CC2(C1)CC(C2)C(=O)O

Canonical SMILES

C1CC2(C1)CC(C2)C(=O)O

The exact mass of the compound Spiro[3.3]heptane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Spiroheptane-2-carboxylic acid (CAS 28114-87-6) is an sp3-rich bicyclic building block primarily procured as a saturated bioisostere for flat aromatic rings (such as phenylacetic acid or benzoic acid derivatives) and monocyclic cycloalkanes. By offering a rigid, three-dimensional spirocyclic core with complete sp3 hybridization, this compound is strategically utilized in lead optimization to increase the Fsp3 fraction of drug candidates and advanced materials. Procurement of this specific scaffold is driven by its ability to lower lipophilicity (clogP) and provide non-coplanar exit vectors that prevent the aggregation and metabolic liabilities commonly associated with planar aromatic systems [1].

Substituting Spiroheptane-2-carboxylic acid with generic aromatic acids (e.g., benzoic acid) or simple monocyclic acids (e.g., cyclobutanecarboxylic acid) fundamentally alters the physicochemical profile of the final synthesized product. Flat aromatic rings suffer from π-π stacking-induced aggregation, which can lead to poor aqueous solubility, higher off-target binding, and rapid metabolic clearance via oxidative pathways. Conversely, simple monocyclic cycloalkanes lack the necessary structural rigidity and precise spatial geometry required to accurately mimic the distance and vector angles of substituted benzenes. The spiroheptane core provides specific non-coplanar exit vectors (deviating 23–30° from planarity) that cannot be replicated by planar or flexible monocyclic substitutes, making it a strict requirement for workflows requiring exact 3D spatial positioning[1].

Formulation Compatibility: Lipophilicity (clogP) Reduction via sp3-Enrichment

Incorporating the spiroheptane core in place of a meta-substituted phenyl ring quantitatively improves the lipophilicity profile of the resulting molecule, directly impacting formulation compatibility. In matched molecular pair analyses of the anticancer drug Sonidegib, replacing the planar aromatic ring with the saturated spiroheptane scaffold reduced the calculated partition coefficient (clogP) by 0.8 units [1]. This reduction in lipophilicity limits non-specific hydrophobic interactions and improves the hydration profile.

Evidence DimensionCalculated Lipophilicity (clogP)
Target Compound Data6.0 (Spiroheptane analog)
Comparator Or Baseline6.8 (Original meta-phenyl analog)
Quantified Difference0.8 unit reduction in clogP
ConditionsIn silico matched molecular pair analysis (Sonidegib scaffold)

Lower logP values correlate with improved aqueous solubility and reduced off-target binding, directly justifying the procurement of this spirocyclic building block for formulation-sensitive candidates.

Precursor Suitability: Three-Dimensional Conformational Rigidity and Exit Vectors

Unlike flat aromatic rings that restrict molecules to a two-dimensional plane, the spiroheptane scaffold introduces critical three-dimensional geometry required for precise receptor targeting. X-ray crystallographic data demonstrates that the exit vectors of the spiroheptane core are non-coplanar, exhibiting dihedral angles (|θ|) of approximately 129–130° and plane deviation angles (φ1, φ2) of 23–30° [1]. This contrasts sharply with the 0° planarity of standard phenyl rings, providing a specific spatial arrangement that prevents flat-molecule aggregation.

Evidence DimensionExit Vector Geometry (Deviation from planarity)
Target Compound DataNon-coplanar (φ1, φ2 = 23–30°; |θ| = ~130°)
Comparator Or BaselinePlanar phenyl ring (0° deviation)
Quantified Difference~30° deviation per vector from the planar axis
ConditionsX-ray crystallographic structural analysis

The rigid, non-coplanar geometry prevents π-π stacking and aggregation, which is essential for maintaining solubility and processability in downstream synthetic workflows.

Metabolic Stability: Complete sp3 Hybridization Shift (Fsp3 Enhancement)

The transition from aromatic to spirocyclic scaffolds represents a complete shift in carbon hybridization within the core structure, which is a primary driver for its procurement in metabolic stability optimization. Spiroheptane-2-carboxylic acid provides a 100% sp3-hybridized bicyclic core (7 sp3 carbons), whereas traditional phenyl-based comparators contain 0% sp3 carbons in their core ring[1]. This maximization of the Fsp3 metric eliminates sp2-hybridized aromatic carbons, which are common sites for rapid cytochrome P450-mediated oxidative metabolism.

Evidence DimensionCore Carbon Hybridization (Fsp3)
Target Compound Data100% sp3 carbons in the spirocyclic core
Comparator Or Baseline0% sp3 carbons in the phenyl ring core
Quantified DifferenceComplete elimination of sp2 core carbons
ConditionsStructural molecular descriptor analysis

Maximizing the Fsp3 fraction is statistically correlated with higher metabolic stability and lower toxicity, making this compound a necessary precursor for high-value, long-half-life candidates.

Bioisosteric Replacement in Lead Optimization Workflows

Due to its ability to lower clogP by 0.8 units and provide complete sp3 hybridization, Spiroheptane-2-carboxylic acid is utilized for replacing problematic phenyl rings in late-stage lead optimization. It is the procurement choice when a candidate suffers from poor aqueous solubility or rapid oxidative metabolism driven by flat aromatic systems[1].

Synthesis of Conformationally Restricted Peptidomimetics

The specific non-coplanar exit vectors (deviating 23–30° from planarity) make this carboxylic acid an effective building block for synthesizing conformationally restricted amides and peptidomimetics. It forces the resulting molecular architecture out of a flat conformation, disrupting protein-protein interactions where traditional planar scaffolds fail [1].

Development of High-Solubility Advanced Materials and Polymers

Beyond pharmaceuticals, the rigid 3D structure and lack of π-π stacking interactions make this compound valuable in the synthesis of specialty polymers and liquid crystals. Procurement for materials science is driven by the need to increase the solubility and processability of materials that would otherwise aggregate or crystallize poorly if built with planar aromatic precursors [1].

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Spiro[3.3]heptane-2-carboxylic acid

Dates

Last modified: 08-15-2023

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